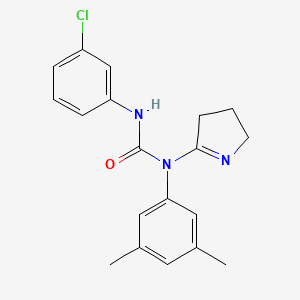

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea typically involves the reaction of 3-chloroaniline, 3,5-dimethylaniline, and a suitable isocyanate derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding nitro or hydroxyl derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound might be used in the production of polymers, resins, or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-chlorophenyl)-1-phenylurea

- 3-(3-chlorophenyl)-1-(3,5-dimethylphenyl)urea

- 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea

Uniqueness

The unique combination of the chlorophenyl, dihydropyrrol, and dimethylphenyl groups in 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea might confer specific chemical properties, such as enhanced stability, reactivity, or biological activity, compared to its analogs.

Biological Activity

The compound 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea is a synthetic organic molecule that belongs to the class of urea derivatives. Its unique structure, which includes a chlorophenyl group and a pyrrole moiety, suggests potential biological activities that warrant detailed exploration. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, relevant research findings, and potential applications in medicinal chemistry.

Structure and Composition

The molecular formula for this compound is C18H18ClN3O, with a molecular weight of 327.8 g/mol. The compound features:

- Chlorophenyl group : Enhances lipophilicity and may influence biological interactions.

- Pyrrole ring : Known for its biological significance and potential pharmacological effects.

- Dimethylphenyl group : May contribute to the compound's overall stability and reactivity.

Synthesis

The synthesis typically involves the reaction of 3-chloroaniline with 3,4-dihydro-2H-pyrrole and a suitable isocyanate in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, often catalyzed by bases such as triethylamine .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in critical cellular pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing physiological responses.

Antimycobacterial Activity

Recent studies have highlighted the potential of similar compounds targeting the MmpL3 protein, which is crucial for the survival of Mycobacterium tuberculosis. Computational models suggest that derivatives of pyrrole exhibit promising binding affinities to MmpL3, indicating potential for developing new antimycobacterial agents .

Antiviral Potential

Compounds with structural similarities have shown antiviral properties against various viruses. For instance, some derivatives exhibit significant activity against HIV and influenza viruses, suggesting that modifications in structure can enhance efficacy against viral targets .

Comparative Analysis

Study on Antimycobacterial Activity

In a comparative study involving several derivatives targeting MmpL3, compounds similar to this compound were evaluated for their efficacy against multidrug-resistant strains of M. tuberculosis. The study reported submicromolar concentrations required for effective inhibition, showcasing the potential for developing new therapeutics against resistant strains .

Study on Antiviral Effects

Another investigation focused on the antiviral properties of structurally related compounds demonstrated significant inhibitory effects on HIV replication in vitro. The study highlighted structure-activity relationships that could guide future modifications to enhance potency .

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O/c1-13-9-14(2)11-17(10-13)23(18-7-4-8-21-18)19(24)22-16-6-3-5-15(20)12-16/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGOUJLYBDKHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.